N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide
Description
N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide: is a synthetic organic compound that features a triazole ring, a piperidinone moiety, and an acetamide group
Properties
IUPAC Name |
N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-3-17(9-11-8-16(2)15-14-11)13(20)10-18-7-5-4-6-12(18)19/h8H,3-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTPYVXELBPBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN(N=N1)C)C(=O)CN2CCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ethylamine, 1-methyl-1H-1,2,3-triazole-4-carboxaldehyde, and 2-oxopiperidine.
Step 1 Formation of the Triazole Intermediate: The 1-methyl-1H-1,2,3-triazole-4-carboxaldehyde is reacted with ethylamine under mild conditions to form N-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxamide.
Step 2 Acylation Reaction: The intermediate is then subjected to acylation with 2-oxopiperidine-1-acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group in the piperidinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetic acid.
Reduction: Formation of N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-hydroxypiperidin-1-yl)acetamide.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as an inhibitor of specific enzymes.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism by which N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the piperidinone moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide: can be compared with other compounds that have similar structural features:
This compound: vs. : The latter has a propionamide group instead of an acetamide group, which can affect its reactivity and binding properties.
This compound: vs. : The butyramide derivative has a longer carbon chain, potentially altering its solubility and pharmacokinetic properties.
These comparisons highlight the uniqueness of This compound in terms of its specific structural features and their impact on its chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
